Cas no 2137579-23-6 (3-Bromo-2-fluoro-5,6-dimethylpyridine)

3-Bromo-2-fluoro-5,6-dimethylpyridine is a halogenated pyridine derivative with a bromo and fluoro substituent at the 3- and 2-positions, respectively, along with methyl groups at the 5- and 6-positions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective functionalization. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the dimethyl substitution pattern contributes to steric and electronic modulation. Its well-defined structure and high purity make it suitable for precise synthetic applications in medicinal chemistry and material science.
3-Bromo-2-fluoro-5,6-dimethylpyridine structure
2137579-23-6 structure
Product name:3-Bromo-2-fluoro-5,6-dimethylpyridine
CAS No:2137579-23-6
MF:C7H7BrFN
Molecular Weight:204.03958439827
CID:5520778
PubChem ID:146721456

3-Bromo-2-fluoro-5,6-dimethylpyridine 化学的及び物理的性質

名前と識別子

    • Pyridine, 3-bromo-2-fluoro-5,6-dimethyl-
    • 3-bromo-2-fluoro-5,6-dimethylpyridine
    • F84081
    • EN300-746231
    • 2137579-23-6
    • CS-0435150
    • 3-Bromo-2-fluoro-5,6-dimethylpyridine
    • インチ: 1S/C7H7BrFN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3
    • InChIKey: RFBMMMSGQNTSQS-UHFFFAOYSA-N
    • SMILES: C1(F)=NC(C)=C(C)C=C1Br

計算された属性

  • 精确分子量: 202.97459g/mol
  • 同位素质量: 202.97459g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 120
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 12.9Ų

3-Bromo-2-fluoro-5,6-dimethylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-746231-1.0g
3-bromo-2-fluoro-5,6-dimethylpyridine
2137579-23-6 95.0%
1.0g
$1357.0 2025-03-11
Enamine
EN300-746231-5.0g
3-bromo-2-fluoro-5,6-dimethylpyridine
2137579-23-6 95.0%
5.0g
$3935.0 2025-03-11
Enamine
EN300-746231-0.05g
3-bromo-2-fluoro-5,6-dimethylpyridine
2137579-23-6 95.0%
0.05g
$315.0 2025-03-11
Enamine
EN300-746231-2.5g
3-bromo-2-fluoro-5,6-dimethylpyridine
2137579-23-6 95.0%
2.5g
$2660.0 2025-03-11
Enamine
EN300-746231-10.0g
3-bromo-2-fluoro-5,6-dimethylpyridine
2137579-23-6 95.0%
10.0g
$5837.0 2025-03-11
1PlusChem
1P024VFL-1g
3-Bromo-2-fluoro-5,6-dimethylpyridine
2137579-23-6 ≥98.0%
1g
$2033.00 2023-12-19
Aaron
AR024VNX-250mg
3-Bromo-2-Fluoro-5,6-Dimethylpyridine
2137579-23-6 98%
250mg
$588.00 2025-02-13
1PlusChem
1P024VFL-100mg
3-Bromo-2-fluoro-5,6-dimethylpyridine
2137579-23-6 ≥98.0%
100mg
$728.00 2023-12-19
Aaron
AR024VNX-100mg
3-Bromo-2-Fluoro-5,6-Dimethylpyridine
2137579-23-6 98%
100mg
$411.00 2025-02-13
Aaron
AR024VNX-500mg
3-Bromo-2-Fluoro-5,6-Dimethylpyridine
2137579-23-6 98%
500mg
$925.00 2025-02-13

3-Bromo-2-fluoro-5,6-dimethylpyridine 関連文献

3-Bromo-2-fluoro-5,6-dimethylpyridineに関する追加情報

Introduction to 3-Bromo-2-fluoro-5,6-dimethylpyridine (CAS No. 2137579-23-6)

3-Bromo-2-fluoro-5,6-dimethylpyridine (CAS No. 2137579-23-6) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique substitution pattern, which includes a bromo group, a fluoro group, and two methyl groups on the pyridine ring. The combination of these functional groups endows the molecule with a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The bromine atom in 3-Bromo-2-fluoro-5,6-dimethylpyridine is particularly noteworthy due to its reactivity and versatility in substitution reactions. This makes the compound an excellent starting material for the synthesis of more complex molecules. The fluorine atom, on the other hand, imparts unique electronic and steric properties to the molecule, which can be crucial in modulating the biological activity of derivatives. The presence of two methyl groups further enhances the stability and solubility of the compound, making it suitable for a wide range of applications.

In recent years, 3-Bromo-2-fluoro-5,6-dimethylpyridine has been extensively studied for its potential in drug discovery and development. One notable application is in the synthesis of pyridine-based inhibitors for various enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the development of potent inhibitors for kinases, which are important targets in cancer therapy. The bromo group facilitates cross-coupling reactions, allowing for the introduction of diverse substituents that can fine-tune the potency and selectivity of the final product.

The fluorine substitution has also been shown to enhance the metabolic stability and bioavailability of drug candidates. A recent study in Organic & Biomolecular Chemistry demonstrated that fluorinated derivatives of pyridines exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This is particularly important in the development of oral drugs, where bioavailability is a critical factor for therapeutic efficacy.

Beyond medicinal chemistry, 3-Bromo-2-fluoro-5,6-dimethylpyridine has found applications in other areas such as materials science and agrochemistry. In materials science, pyridine derivatives are often used as ligands in coordination complexes for catalytic reactions. The unique electronic properties of this compound make it an attractive candidate for developing new catalysts with enhanced activity and selectivity. In agrochemistry, pyridine-based compounds are used as intermediates in the synthesis of pesticides and herbicides. The presence of bromo and fluoro groups can improve the efficacy and environmental safety of these products.

The synthesis of 3-Bromo-2-fluoro-5,6-dimethylpyridine typically involves multi-step processes that include halogenation, fluorination, and methylation reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound. For example, a green chemistry approach using palladium-catalyzed cross-coupling reactions has been reported to yield high purity products with minimal waste generation.

In conclusion, 3-Bromo-2-fluoro-5,6-dimethylpyridine (CAS No. 2137579-23-6) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure makes it an invaluable intermediate in organic synthesis, medicinal chemistry, materials science, and agrochemistry. Ongoing research continues to uncover new uses and improvements in its synthesis, further solidifying its importance in these fields.

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